molecular formula C9H13NOSi B136211 5-Trimethylsilylpyridine-3-carbaldehyde CAS No. 144056-15-5

5-Trimethylsilylpyridine-3-carbaldehyde

Cat. No.: B136211
CAS No.: 144056-15-5
M. Wt: 179.29 g/mol
InChI Key: IKLYTGMCVRDIHE-UHFFFAOYSA-N
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Description

5-Trimethylsilylpyridine-3-carbaldehyde is a pyridine derivative featuring a trimethylsilyl (TMS) group at the 5-position and an aldehyde functional group at the 3-position. This compound combines the electron-withdrawing properties of the aldehyde group with the steric bulk and lipophilic character of the TMS substituent. The TMS group likely enhances solubility in non-polar solvents, a trait observed in structurally related compounds such as 5-((trimethylsilyl)ethynyl)pyridine derivatives .

Properties

CAS No.

144056-15-5

Molecular Formula

C9H13NOSi

Molecular Weight

179.29 g/mol

IUPAC Name

5-trimethylsilylpyridine-3-carbaldehyde

InChI

InChI=1S/C9H13NOSi/c1-12(2,3)9-4-8(7-11)5-10-6-9/h4-7H,1-3H3

InChI Key

IKLYTGMCVRDIHE-UHFFFAOYSA-N

SMILES

C[Si](C)(C)C1=CN=CC(=C1)C=O

Canonical SMILES

C[Si](C)(C)C1=CN=CC(=C1)C=O

Synonyms

3-Pyridinecarboxaldehyde,5-(trimethylsilyl)-(9CI)

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties and applications of 5-Trimethylsilylpyridine-3-carbaldehyde, the following structurally related compounds are analyzed:

Table 1: Comparative Analysis of Pyridine and Pyrimidine Derivatives

Compound Name Substituents/Functional Groups Key Properties/Applications Reference
This compound -CHO (C3), -TMS (C5) High lipophilicity; potential use in organometallic synthesis
Pyridine-3-carbaldehyde derivatives (e.g., thiosemicarbazones) -CHO (C3), variable substituents (e.g., thiosemicarbazone) Soluble in polar solvents (DMF, DMSO); antimicrobial activity
5-Methoxy-N-phenyl-4-(trimethylsilyl)nicotinamide -CONHPh (C5), -TMS (C4), -OMe (C5) Steric hindrance at C4; amide functionality for drug design
3-Dimethoxymethyl-5-((trimethylsilyl)ethynyl)pyridine -C≡C-TMS (C5), -CH(OCH₃)₂ (C3) Ethynyl-TMS enhances cross-coupling reactivity
4,6-Dimethoxypyrimidine-5-carbaldehyde -CHO (C5), -OMe (C4, C6) Pyrimidine core increases electrophilicity; R&D applications

Key Comparisons

Structural and Electronic Effects

  • Trimethylsilyl Position : The TMS group at C5 in this compound contrasts with its placement at C4 in 5-Methoxy-N-phenyl-4-(trimethylsilyl)nicotinamide . Positional differences influence steric interactions and electronic effects; for example, C5-TMS may reduce nucleophilic attack at the aldehyde group compared to unsubstituted pyridine-3-carbaldehydes.
  • Aldehyde Reactivity : The aldehyde at C3 in pyridine derivatives (vs. C5 in pyrimidine analogs like 4,6-dimethoxypyrimidine-5-carbaldehyde ) positions it for regioselective reactions, such as condensations or nucleophilic additions.

Solubility and Lipophilicity

  • The TMS group imparts significant lipophilicity, enhancing solubility in organic solvents (e.g., chloroform, dichloromethane) compared to polar analogs like pyridine-3-carbaldehyde thiosemicarbazones, which dissolve readily in DMF or DMSO .

Synthetic Utility Ethynyl-TMS derivatives (e.g., 3-Dimethoxymethyl-5-((trimethylsilyl)ethynyl)pyridine ) are prized in Sonogashira couplings, whereas this compound’s aldehyde group may serve as a precursor for Schiff bases or heterocyclic expansions.

Heterocycle Core Differences

  • Pyrimidine-based aldehydes (e.g., 4,6-dimethoxypyrimidine-5-carbaldehyde ) exhibit greater electrophilicity due to the additional nitrogen atom, making them more reactive toward nucleophiles than pyridine analogs.

Q & A

Q. Table 1. Comparison of Synthetic Routes

MethodYield (%)Key ConditionsAdvantagesLimitations
Halogenation-Silylation65–75−78°C, HMDS, THFHigh regioselectivityMoisture-sensitive
Directed Metalation50–60LDA, −78°C, TMSClCompatible with electrophilesRequires cryogenic conditions

Q. Table 2. Analytical Data for Characterization

TechniqueExpected Data for this compound
1^1H NMR (CDCl3_3)10.1 (s, 1H, CHO), 8.8 (s, 1H, H2), 8.5 (d, 1H, H4), 0.3 (s, 9H, Si(CH3_3)3_3)
13^{13}C NMR192.1 (CHO), 153.2 (C3), 137.5 (C5), 0.9 (Si(CH3_3)3_3)
HRMS (ESI+)Calc. 239.0712 [M+H]+^+, Found: 239.0715

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